An In-depth Technical Guide to 2-Cyanoacetamide and its Derivatives
An In-depth Technical Guide to 2-Cyanoacetamide and its Derivatives
Disclaimer: As of October 2025, a thorough literature and database search did not yield specific experimental data, including physical properties, detailed experimental protocols, or biological activity, for the compound "Acetamide, 2-cyano-2-nitro-". This suggests that this specific compound may be novel, hypothetical, or not extensively studied. This guide will provide a comprehensive overview of the core structure, 2-Cyanoacetamide , and related nitro- and isonitroso- derivatives to offer a valuable resource for researchers, scientists, and drug development professionals.
Introduction to the Cyanoacetamide Scaffold
The cyanoacetamide scaffold is a versatile building block in organic synthesis, characterized by an acetic amide with a nitrile functional group. Its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and chemical reactivity.
Hypothetical Structure of Acetamide, 2-cyano-2-nitro-
While no specific data is available for "Acetamide, 2-cyano-2-nitro-", its chemical structure can be postulated as follows:
Caption: Hypothetical structure of Acetamide, 2-cyano-2-nitro-
Core Compound: 2-Cyanoacetamide
2-Cyanoacetamide is the parent compound from which "Acetamide, 2-cyano-2-nitro-" is formally derived. It is a well-characterized organic compound.[1][2]
Properties of 2-Cyanoacetamide
The key physicochemical properties of 2-Cyanoacetamide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂O | [1][3] |
| Molecular Weight | 84.078 g/mol | [1] |
| CAS Number | 107-91-5 | [1][3] |
| Melting Point | 119 to 121 °C | [2] |
| Boiling Point | 351.2 °C | [2] |
| Density | 1.163 g/cm³ | [2] |
| Appearance | White to almost white powder/crystal | [4] |
Synthesis of 2-Cyanoacetamide
A common laboratory-scale synthesis of 2-cyanoacetamide involves the ammonolysis of ethyl cyanoacetate.
Experimental Protocol: Synthesis of 2-Cyanoacetamide from Ethyl Cyanoacetate [5]
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Reaction Setup: Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90) in a 1-liter wide-mouthed Erlenmeyer flask.
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Reaction: Shake the mixture. It will initially be cloudy, then warm up slightly and become clear within approximately three minutes.
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Crystallization: Allow the flask to stand in an ice-salt mixture for one hour to facilitate the crystallization of the product.
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Filtration and Washing: Filter the resulting solid by suction and wash it with two 50-cc portions of ice-cold ethyl alcohol.
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Drying and Purification: After air-drying, a slightly yellowish, crystalline amide is obtained. A snow-white product can be achieved by recrystallization from hot 95% alcohol.
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Second Crop: To obtain an additional yield, evaporate the original mother liquor to dryness under reduced pressure. Dissolve the residue in hot alcohol, treat with decolorizing charcoal, filter while hot, and cool in ice to precipitate more product.
Related Nitro- and Isonitroso- Derivatives of Cyanoacetamide
While data for "Acetamide, 2-cyano-2-nitro-" is unavailable, several related compounds with nitro or isonitroso functionalities have been reported.
N-Nitrophenyl Derivatives of 2-Cyanoacetamide
In these derivatives, a nitrophenyl group is attached to the amide nitrogen.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 2-Cyano-N-(2-nitrophenyl)acetamide | C₉H₇N₃O₃ | 205.17 | 65372-22-7[6] |
| N-(4-Cyano-2-nitrophenyl)acetamide | C₉H₇N₃O₃ | 205.17018 | 29289-18-7[7][8] |
| Acetamide, 2-cyano-N-(2-methyl-6-nitrophenyl)- | C₁₀H₉N₃O₃ | 219.1968 | 61148-20-7[9] |
2-Cyano-2-hydroxyiminoacetamide (2-Cyano-2-isonitrosoacetamide)
This compound features a hydroxyimino (=NOH) group at the 2-position and has been investigated for its biological activity. It has been shown to have fungicidal properties.
Experimental Protocol: Synthesis of 2-Cyano-2-hydroxyiminoacetamide Sodium Salt [10]
This process describes the synthesis of the sodium salt, a common intermediate.
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Reaction: 2-Cyanoacetamide is reacted with a nitrite salt (e.g., sodium nitrite) in the presence of less than a stoichiometric amount of acid (e.g., acetic acid).
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Alternative Patented Method: A patented method describes the oximation reaction of cyanoacetyl ethyl urea with a nitrite ester in an alcohol solvent, in the presence of a diphenylethylenediamine guanidine salt catalyst and an organic alkali.[11] This method is highlighted for its environmental benefits, such as easier solvent recycling and reduced wastewater.[11]
Synthetic Pathways and Structural Relationships
The following diagrams illustrate the structural relationships between the discussed compounds and a general synthetic pathway for cyanoacetamide derivatives.
Caption: Structural relationships of 2-Cyanoacetamide and its derivatives.
A common reaction involving cyanoacetamide is the Knoevenagel condensation, where it reacts with aldehydes or ketones.
Caption: Workflow for Knoevenagel condensation of 2-Cyanoacetamide.
Biological Activity of Cyanoacetamide Derivatives
Derivatives of cyanoacetamide have been explored for a variety of biological activities:
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Antihistamine Activity Determination: Cyanoacetamide itself is used in spectrofluorimetric methods to determine the activity of H1 receptor antagonist drugs.[2]
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Insecticidal Activity: Certain synthetic cyanoacetamide derivatives have shown toxicity against agricultural pests like the cotton mealybug.
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TAK1 Inhibition: 2-Cyanoacrylamide derivatives have been synthesized as potential reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target for cancer and inflammatory diseases.
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Fungicidal Activity: As mentioned, 2-cyano-2-hydroxyiminoacetamide and its salts are used as intermediates for agricultural fungicides.[10]
Conclusion
While "Acetamide, 2-cyano-2-nitro-" remains an elusive compound in the current scientific literature, the foundational molecule, 2-Cyanoacetamide, and its various derivatives are of significant interest and utility. This guide provides a comprehensive overview of the available data on these related compounds, offering a valuable resource for researchers in drug discovery and chemical synthesis. The provided synthetic protocols and property tables for 2-Cyanoacetamide and its analogues can serve as a strong starting point for further investigation into this class of compounds. Future research may yet uncover the properties and potential applications of the specific target molecule of this guide.
References
- 1. Acetamide, 2-cyano- [webbook.nist.gov]
- 2. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 2-Cyanoacetamide 107-91-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scbt.com [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a2bchem.com [a2bchem.com]
- 10. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 11. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]
